molecular formula C16H29N3O3 B14779312 tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14779312
M. Wt: 311.42 g/mol
InChI Key: RAFYAKLMFRGTCO-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring, a cyclopropyl group, and a tert-butyl carbamate moiety. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly for protease inhibitors or peptide-based therapeutics, due to their stereochemical complexity and protective-group utility . While specific pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest applications in drug discovery and medicinal chemistry.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3

InChI Key

RAFYAKLMFRGTCO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    tert-Butyl Protection: The tert-butyl group is introduced as a protecting group to enhance the stability of the compound during synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopropyl group, using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Analog: tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate (CAS 1401664-94-5)

  • Structural Differences :
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), altering ring strain and conformational flexibility.
    • Substitution occurs at the piperidin-3-yl position versus pyrrolidin-2-yl, impacting spatial orientation of functional groups.
  • Physicochemical Properties :
    • Molecular Formula: C₁₆H₂₉N₃O₃.
    • Molecular Weight: 311.42 g/mol .
  • Functional Implications :
    • Larger ring size may influence binding affinity in target proteins due to increased rotational freedom.
    • Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines in drug design .

Isopropyl Variant: tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate (CAS 1354029-57-4)

  • Structural Differences :
    • Cyclopropyl substituent replaced with isopropyl, increasing steric bulk and lipophilicity.
  • Physicochemical Properties: Purity: 97% (commercially available). No molecular weight or formula provided, but inferred to differ by ~14 g/mol (cyclopropyl: C₃H₅ vs. isopropyl: C₃H₇) .
  • Functional Implications :
    • Isopropyl groups may enhance membrane permeability but reduce solubility in aqueous environments.

Hydroxymethyl Cyclopropyl Analog: tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

  • Structural Differences :
    • Features a hydroxymethyl group on the cyclopropane ring, introducing polarity.
  • Functional Implications :
    • Hydroxymethyl group improves solubility but may reduce stability under acidic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Source
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate (Target) Not Provided Inferred ~297.4 Cyclopropyl N/A -
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate (CAS 1401664-94-5) C₁₆H₂₉N₃O₃ 311.42 Piperidin-3-yl ≥98%
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate (CAS 1354029-57-4) Likely C₁₆H₂₉N₃O₃ Inferred ~311.4 Isopropyl 97%
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Not Provided Not Provided Hydroxymethyl N/A

Discussion of Structural and Functional Implications

  • Substituent Effects :
    • Cyclopropyl groups provide stereoelectronic stabilization, enhancing metabolic resistance.
    • Isopropyl substituents increase lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
  • Polar Groups : Hydroxymethyl derivatives improve aqueous solubility but may introduce instability under oxidative conditions .

Biological Activity

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate, also known by its CAS number 1354029-57-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Structural Properties

The compound features a tert-butyl carbamate moiety linked to a pyrrolidine ring, which is further substituted with a cyclopropyl group. The structural formula can be summarized as follows:

Property Details
Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate

Research indicates that the compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease (AD) by regulating amyloid-beta peptide aggregation and cholinergic signaling .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. For example, one study reported that the compound significantly reduced cell death in astrocytes exposed to Aβ 1-42 by modulating inflammatory responses and oxidative stress markers such as TNF-α .

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD have shown that the compound can decrease β-secretase activity and Aβ levels in rat brains. However, its efficacy compared to established treatments like galantamine was noted to be less significant, potentially due to bioavailability issues .

Applications in Medicinal Chemistry

The compound's ability to act as a multi-targeted agent makes it a candidate for further development in drug design. Its structural features allow for modifications that could enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

  • Alzheimer’s Disease Research : A study explored the effects of similar carbamate derivatives on AChE inhibition and found varying degrees of potency, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Peptide Analog Synthesis : The compound has been utilized in synthesizing peptide analogs and mimetics, which are essential for studying protein interactions and enzyme functions.

Comparative Efficacy Table

Compound AChE Inhibition (IC50) β-secretase Inhibition (IC50) Neuroprotective Effect
tert-butyl carbamate0.17 μM15.4 nMModerate
Galantamine0.05 μM10 nMSignificant

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